

# (S)-Bexicaserin IUPAC name and chemical identifiers

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## Compound of Interest

Compound Name: (S)-Bexicaserin

Cat. No.: B12379947

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## An In-depth Technical Guide to (S)-Bexicaserin

**(S)-Bexicaserin**, a novel pharmaceutical agent, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and mechanism of action. It is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Identity and Physicochemical Properties

**(S)-Bexicaserin** is a potent and selective serotonin 5-HT<sub>2C</sub> receptor agonist.<sup>[1]</sup> Its precise chemical structure and properties are crucial for understanding its pharmacological profile.

## IUPAC Name and Chemical Identifiers

The systematic name for **(S)-Bexicaserin**, according to the International Union of Pure and Applied Chemistry (IUPAC), is (7R)-N-(2,2-difluoroethyl)-7-methyl-1,2,3,4,6,7-hexahydro<sup>[2]</sup><sup>[3]</sup>diazepino[6,7,1-hi]indole-8-carboxamide.<sup>[4]</sup>

A comprehensive list of its chemical identifiers is provided in the table below for unambiguous identification and cross-referencing in scientific literature and databases.

Identifier Type	Identifier
IUPAC Name	(7R)-N-(2,2-difluoroethyl)-7-methyl-1,2,3,4,6,7-hexahydro[2]diazepino[6,7,1-hi]indole-8-carboxamide
CAS Number	2035818-24-5
PubChem CID	122662787
InChI	InChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-m/s1
InChIKey	KGOOOHQKLRUVSF-VIFPVBQESA-N
Canonical SMILES	<chem>C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F</chem>
Molecular Formula	C15H19F2N3O
Molecular Weight	295.33 g/mol
Synonyms	LP-353, LP 352, AN352, E-3620

## Physicochemical Data

The following table summarizes key physicochemical properties of **(S)-Bexicaserin**.

Property	Value	Source
Molecular Weight	295.33 g/mol	
XLogP3	1.7	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	3	
Exact Mass	295.14961856	
Monoisotopic Mass	295.14961856	
Topological Polar Surface Area	44.4 Å <sup>2</sup>	
Heavy Atom Count	21	
Complexity	393	
Solubility in DMSO	≥ 2.5 mg/mL (8.47 mM)	

## Experimental Protocols

### Synthesis of (S)-Bexicaserin

The synthesis of **(S)-Bexicaserin** is a multi-step process. The following is a general outline of the synthetic route, as detailed in patent literature. For full experimental details, including reagent quantities and reaction conditions, consulting the primary literature is recommended.

#### Step A: Preparation of methyl 3-formyl-1H-indole-4-carboxylate

- A 2M solution of oxalyl dichloride in dichloromethane (DCM) is cooled in an ice-water bath.
- N,N-dimethylformamide (DMF) is added dropwise under a nitrogen atmosphere, and the mixture is stirred.
- A solution of methyl 1H-indole-4-carboxylate in DCM is then added, and the reaction is warmed to room temperature.

- The solvent is removed, and the residue is treated with tetrahydrofuran (THF) and aqueous ammonium acetate, followed by refluxing.
- The product is extracted with ethyl acetate.

Step B: Subsequent Steps The intermediate from Step A undergoes a series of further reactions, including the formation of the diazepino-indole core and the introduction of the methyl group with the correct stereochemistry. The final step involves the amidation of the carboxylic acid with 2,2-difluoroethanamine to yield **(S)-Bexicaserin**. The enantiomers are separated using chiral HPLC.

## PACIFIC Clinical Trial Protocol

The PACIFIC study was a Phase 1b/2a clinical trial designed to evaluate the safety, tolerability, and efficacy of bexicaserin in patients with developmental and epileptic encephalopathies (DEEs).

### Study Design:

- Phase: 1b/2a, randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.
- Participants: Patients aged 12 to 65 years with a diagnosis of a DEE, taking 1-4 concomitant antiseizure medications.
- Randomization: Participants were randomized in a 4:1 ratio to receive either bexicaserin or a placebo.

### Treatment Protocol:

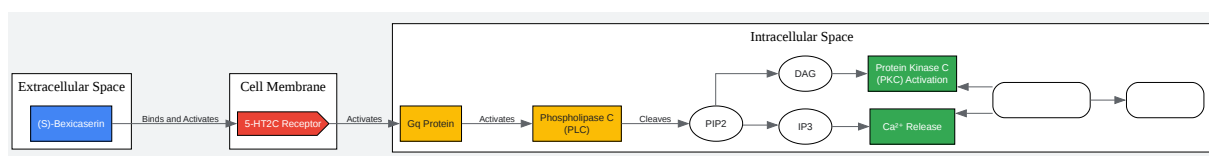
- Screening and Baseline: A 5-week screening period and baseline evaluations were conducted.
- Titration Period: A 15-day flexible dose titration period where participants received escalating doses of bexicaserin (or placebo) of 6 mg, 9 mg, or 12 mg three times daily, with each dose level maintained for 5 days.

- Maintenance Period: Participants continued on the highest tolerated dose for a 60-day maintenance period.
- Open-Label Extension (OLE): Following the initial study period, eligible participants could enroll in a 52-week open-label extension study.

## Mechanism of Action and Signaling Pathway

Bexicaserin is a selective 5-HT<sub>2C</sub> receptor agonist. Activation of the 5-HT<sub>2C</sub> receptor is believed to modulate GABAergic neurotransmission, thereby suppressing central hyperexcitability, which is a key factor in seizure generation.

The primary signaling cascade initiated by the activation of the 5-HT<sub>2C</sub> receptor, a G-protein-coupled receptor (GPCR), involves the phospholipase C (PLC) pathway. This leads to the generation of inositol triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The downstream effects of this pathway are thought to include the modulation of GABAergic interneuron activity, leading to an overall increase in inhibitory tone in the brain.

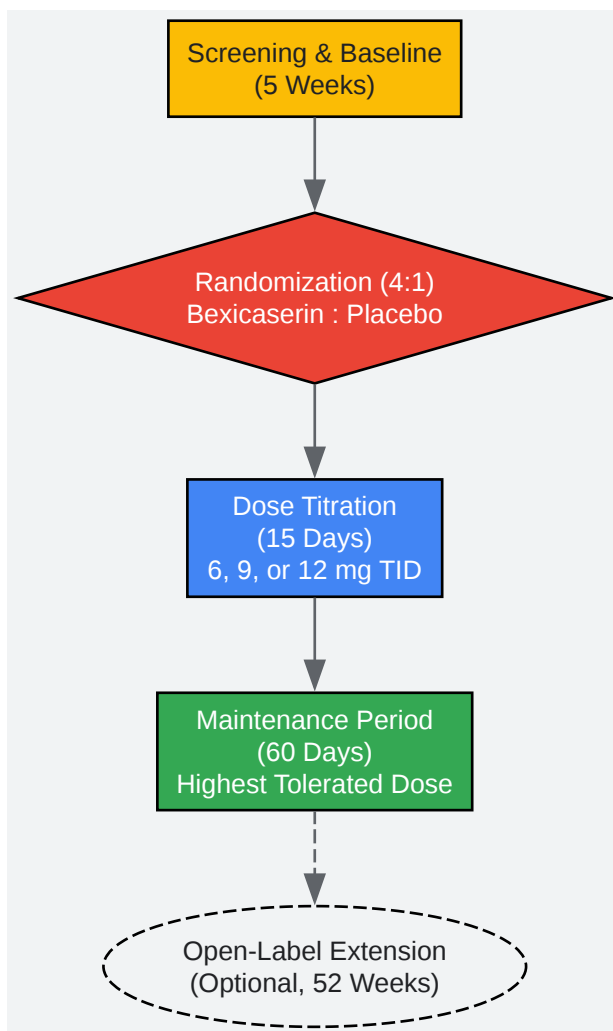


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Bexicaserin's signaling cascade via the 5-HT<sub>2C</sub> receptor.

## Experimental Workflow Visualization

The workflow of the PACIFIC clinical trial can be visualized to provide a clear understanding of the study's progression from patient screening to the conclusion of the maintenance phase.



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Workflow of the PACIFIC Clinical Trial.

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## References

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